(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Description
This compound (CAS: 476675-26-0; C₂₀H₁₃BrN₂S; molecular weight: 393.30 g/mol) features a conjugated dienenitrile backbone (2Z,4E configuration) linked to a 1,3-thiazol-2-yl group substituted with a 3-bromophenyl moiety and a terminal phenyl group. Its structural uniqueness lies in the combination of the electron-withdrawing bromophenyl-thiazole system and the planar dienenitrile framework, which may enhance interactions with biological targets such as P-glycoprotein (P-gp) modulators or enzyme active sites .
Properties
IUPAC Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2S/c21-18-11-5-9-16(12-18)19-14-24-20(23-19)17(13-22)10-4-8-15-6-2-1-3-7-15/h1-12,14H/b8-4+,17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBGCNORUDJJT-KCTVJHQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl-substituted precursor.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents such as sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of (2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Data Table: Structural and Physicochemical Comparisons
Biological Activity
The compound (2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic molecule characterized by a thiazole ring, a bromophenyl group, and a phenylpenta-dienenitrile moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific studies.
- IUPAC Name : this compound
- Molecular Formula : C20H13BrN2S
- Molecular Weight : 396.3 g/mol
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring through cyclization reactions. The unique structural features allow it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The mechanism of action may involve inhibition or activation of specific pathways related to cell growth and differentiation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative | 16 | Staphylococcus aureus |
| Thiazole Derivative | 32 | Escherichia coli |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.
Case Study : A structure-activity relationship (SAR) study on thiazole derivatives indicated that modifications to the bromophenyl group significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Modification | IC50 (µM) | Cell Line |
|---|---|---|
| Bromine Substitution | 5.0 | MCF-7 |
| No Bromine | 20.0 | MCF-7 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. Key findings from SAR studies include:
- Diene Configuration : The (2Z,4E) configuration is crucial for activity; analogs lacking this configuration showed significantly reduced potency.
- Aromatic Rings : The presence of aromatic rings enhances lipophilicity and biological interaction.
- Functional Groups : Substituents on the thiazole ring can modulate both solubility and binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
